4-Bromo-1H-pyrazole-3-carboxylic Acid: A Technical Guide to Scaffold Utility
4-Bromo-1H-pyrazole-3-carboxylic Acid: A Technical Guide to Scaffold Utility
Topic: 4-Bromo-1H-pyrazole-3-carboxylic Acid: Chemical Properties & Synthetic Utility Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide[1][2]
Introduction: The "Privileged" Scaffold
In the landscape of medicinal chemistry, 4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) represents a high-value "privileged structure."[1][2][3] Its utility stems from its orthogonal reactivity profile: it offers three distinct vectors for diversification—the acidic carboxyl group at C3, the electrophilic bromide at C4, and the nucleophilic nitrogen at N1.
This guide moves beyond basic datasheet parameters to analyze the mechanistic behaviors, synthetic challenges, and strategic applications of this scaffold in kinase inhibitor design and fragment-based drug discovery (FBDD).
Physicochemical Profile & Analysis
Understanding the ionization state and tautomeric behavior of this molecule is critical for predicting solubility and reactivity.[2]
Core Data Table[1][4]
| Property | Value / Description | Technical Insight |
| Molecular Formula | C₄H₃BrN₂O₂ | MW: 190.98 g/mol |
| Appearance | White to off-white solid | High crystallinity often requires polar solvents for dissolution.[1][2] |
| Melting Point | ~240 °C (decomposes) | High lattice energy due to intermolecular H-bonding (COOH dimer + Pyrazole NH).[1][2] |
| pKa (Predicted) | Acid: ~2.63 | The electron-withdrawing Br at C4 increases acidity relative to the non-halogenated parent.[1][2] |
| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in non-polar solvents (DCM, Hexanes) and water at neutral pH. |
| Tautomerism | 1H vs. 2H equilibrium | In solution, rapid proton transfer occurs.[2] N-alkylation freezes this equilibrium (see Section 4).[1][2] |
Structural Causality
The presence of the bromine atom at C4 exerts a -I (inductive withdrawing) effect.[1][2] This lowers the pKa of the C3-carboxylic acid compared to unsubstituted pyrazole-3-carboxylic acid, making it a stronger acid.[1][2] Furthermore, the electron-withdrawing nature of the scaffold increases the acidity of the N-H proton, facilitating deprotonation by weak bases (e.g., K₂CO₃) during alkylation reactions.
Synthetic Accessibility
The most robust route to 4-bromo-1H-pyrazole-3-carboxylic acid is the direct electrophilic aromatic substitution (bromination) of the parent pyrazole-3-carboxylic acid.[1][2]
Optimized Protocol (Self-Validating)
Reference Grounding: This protocol is based on standard electrophilic halogenation principles validated in heterocyclic chemistry contexts [1].
Reagents: Pyrazole-3-carboxylic acid (1.0 equiv), Bromine (Br₂, 1.1 equiv), Acetic Acid (AcOH).[2]
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Dissolution: Dissolve pyrazole-3-carboxylic acid in glacial acetic acid (AcOH). Why: AcOH serves as both solvent and catalyst, polarizing the Br-Br bond.
-
Addition: Add Br₂ dropwise at room temperature. Observation: The red color of bromine should dissipate as it is consumed.
-
Reaction: Stir for 18 hours. The electron-rich C4 position is the exclusive site of attack; C3 and C5 are blocked or sterically/electronically unfavorable.[1][2]
-
Workup: Dilute with water. The product typically precipitates due to the hydrophobic effect of the bromine atom. Filter, wash with water, and dry.[2]
-
Validation: Yields are typically >85%.[1][2] Purity can be assessed by ¹H NMR (DMSO-d₆), showing the disappearance of the C4 proton signal.
Reactivity & Functionalization Logic
The true power of this molecule lies in its orthogonal functionalization .[2] You can selectively modify one position without affecting the others if the correct order of operations is followed.[2]
A. The "Order of Operations" Flowchart
The following diagram illustrates the strategic decision-making process for modifying this scaffold.
Figure 1: Strategic synthetic pathways. Path A fixes the tautomer first, while Path B protects the acid to prevent catalyst poisoning during cross-coupling.
B. C4-Functionalization: Suzuki-Miyaura Coupling
The C4-bromide is an excellent handle for Palladium-catalyzed cross-couplings.[1][2]
-
Challenge: Unprotected NH azoles can poison Pd catalysts or undergo competitive N-arylation (Buchwald-type).[1][2]
-
Solution: Protection (N-alkylation or THP/SEM groups) is recommended before Suzuki coupling.[1][2]
-
Catalyst Choice: Electron-rich, bulky ligands like XPhos or SPhos (e.g., XPhos Pd G2) are superior for heteroaryl bromides, facilitating the oxidative addition step which can be sluggish on electron-deficient pyrazoles [2][3].
C. N-Alkylation: The Regioselectivity Problem
When alkylating 4-bromo-1H-pyrazole-3-carboxylic acid (or its esters), two isomers are possible:
Mechanism & Prediction: Steric hindrance usually dictates the outcome.[1][2] The carboxylate/ester group at C3 creates steric bulk.[1][2] Therefore, alkylation preferentially occurs at the distal N1 position to minimize steric clash, often in ratios >90:10 [4].
-
Protocol Tip: Use mild bases (Cs₂CO₃) in DMF to favor thermodynamic control, enhancing N1 selectivity.[2]
Applications in Drug Discovery[3][5][6][7][8]
Kinase Inhibition
The pyrazole-3-carboxylic acid motif mimics the adenine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of kinases.[1]
-
H-Bond Donor: The Pyrazole NH (if left unsubstituted).[1][2]
-
Gatekeeper Interaction: The C4-substituent (introduced via the bromine handle) projects into the hydrophobic pocket, often determining selectivity against gatekeeper residues (e.g., T790M in EGFR).
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~191 Da, this molecule is an ideal "fragment."[2] It has high ligand efficiency (LE) potential.[1][2] Researchers screen libraries of 4-substituted pyrazoles to find weak binders, then "grow" the molecule via the carboxylic acid (amide coupling) to pick up additional interactions.
Handling & Safety (E-E-A-T)
-
Hazard Identification: Classified as an Irritant (Skin/Eye/Respiratory).[1][2]
-
H-Statements: H315, H319, H335.
-
Practical Lab Advice:
-
Corrosion Risk: While not a strong mineral acid, the combination of moisture and the carboxylic acid can corrode metal spatulas over time. Use glass or plastic.[1][2]
-
Dust: The solid is often fine and electrostatic.[2] Weigh in a fume hood to avoid inhalation.[1][2]
-
Storage: Store at room temperature, sealed. It is chemically stable but should be kept away from strong oxidizing agents.[1][2]
-
References
-
ResearchGate. (2025).[1][2] Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction. Retrieved from [Link]
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PubMed Central. (2021).[1][2] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
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Beilstein Journals. (2020). Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous regioselectivity principles). Retrieved from [Link][2]
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PubChem. (2025).[1][2][4] 4-Bromo-1H-pyrazole-3-carboxylic acid Compound Summary. Retrieved from [Link][2]
Sources
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- 3. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
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